molecular formula C9H13NO5S B6159649 2,4,5-trimethoxybenzene-1-sulfonamide CAS No. 675140-65-5

2,4,5-trimethoxybenzene-1-sulfonamide

Cat. No.: B6159649
CAS No.: 675140-65-5
M. Wt: 247.3
InChI Key:
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Description

2,4,5-trimethoxybenzene-1-sulfonamide: is an organic compound with the molecular formula C9H13NO5S It is a derivative of benzene, where three methoxy groups are attached to the benzene ring at positions 2, 4, and 5, and a sulfonamide group is attached at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-trimethoxybenzene-1-sulfonamide typically involves the sulfonation of 2,4,5-trimethoxybenzene followed by the introduction of the sulfonamide group. One common method includes:

    Sulfonation: 2,4,5-trimethoxybenzene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.

    Amidation: The resulting sulfonic acid derivative is then reacted with ammonia or an amine to form the sulfonamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,4,5-trimethoxybenzene-1-sulfonamide can undergo oxidation reactions, where the methoxy groups may be converted to hydroxyl groups under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid or a sulfonyl group under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: 2,4,5-trihydroxybenzene-1-sulfonamide.

    Reduction: 2,4,5-trimethoxybenzene-1-sulfonic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2,4,5-trimethoxybenzene-1-sulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,5-trimethoxybenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. The methoxy groups may enhance the compound’s binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: Inhibition of enzymes like carbonic anhydrase and dihydropteroate synthase.

    Pathways: Interference with metabolic pathways involving these enzymes, leading to antimicrobial and anti-inflammatory effects.

Comparison with Similar Compounds

    2,4,5-trimethoxybenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide.

    2,4,5-trimethoxybenzene: Lacks the sulfonamide group, making it less reactive in certain chemical reactions.

    2,4,6-trimethoxybenzene-1-sulfonamide: Positional isomer with different chemical properties.

Uniqueness: 2,4,5-trimethoxybenzene-1-sulfonamide is unique due to the specific arrangement of methoxy groups and the presence of the sulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4,5-trimethoxybenzene-1-sulfonamide involves the sulfonation of 2,4,5-trimethoxyaniline followed by conversion of the resulting sulfonic acid to the sulfonamide.", "Starting Materials": [ "2,4,5-trimethoxyaniline", "Sulfuric acid", "Sodium nitrite", "Sodium sulfite", "Sodium hydroxide", "Ammonium chloride" ], "Reaction": [ "Diazotization of 2,4,5-trimethoxyaniline with sodium nitrite and hydrochloric acid to form diazonium salt", "Addition of sodium sulfite to the diazonium salt to form 2,4,5-trimethoxybenzenesulfonic acid", "Neutralization of the sulfonic acid with sodium hydroxide to form 2,4,5-trimethoxybenzenesulfonate", "Reaction of 2,4,5-trimethoxybenzenesulfonate with ammonium chloride to form 2,4,5-trimethoxybenzene-1-sulfonamide" ] }

CAS No.

675140-65-5

Molecular Formula

C9H13NO5S

Molecular Weight

247.3

Purity

95

Origin of Product

United States

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